molecular formula C12H6Cl2O2 B1595797 1,6-Dichlorodibenzo-P-dioxin CAS No. 38178-38-0

1,6-Dichlorodibenzo-P-dioxin

Cat. No.: B1595797
CAS No.: 38178-38-0
M. Wt: 253.08 g/mol
InChI Key: MAWMBEVNJGEDAD-UHFFFAOYSA-N
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Description

1,6-Dichlorodibenzo-P-dioxin is a member of the polychlorinated dibenzodioxins family, commonly referred to as dioxins. These compounds are known for their persistence in the environment and potential toxic effects. This compound consists of two benzene rings connected by two oxygen bridges, with chlorine atoms attached at positions 1 and 6 .

Mechanism of Action

Target of Action

1,6-Dichlorodibenzo-P-dioxin primarily targets the Estrogen receptor . The Estrogen receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

The compound acts via an intracellular protein, the AhR (Aryl hydrocarbon Receptor) , which functions as a ligand-dependent transcription factor in partnership with a second protein, Arnt . This interaction leads to alterations in gene expression that occur at an inappropriate time and/or for an inappropriately long time . The response to this compound involves a relatively complex interplay between multiple genetic and environmental factors .

Biochemical Pathways

It’s known that dioxins like this compound can alter cellular regulatory processes .

Pharmacokinetics

It’s known that members of the pcdd family, which includes this compound, bioaccumulate in humans and wildlife due to their lipophilic properties .

Result of Action

It’s known that dioxins can cause developmental disturbances and cancer .

Action Environment

Dioxins, including this compound, are persistent organic pollutants that can persist in the environment for more than 100 years . They are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . Their production is regulated in most areas . Dioxins occur as by-products from various processes, including the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dichlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-P-dioxin. This process typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves the incineration of chlorine-containing substances, such as polyvinyl chloride (PVC), and the chlorine bleaching of paper. These processes can lead to the unintentional formation of dioxins, including this compound .

Chemical Reactions Analysis

Types of Reactions

1,6-Dichlorodibenzo-P-dioxin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can lead to the formation of more highly chlorinated dioxins, while reduction can produce less chlorinated or dechlorinated products .

Scientific Research Applications

1,6-Dichlorodibenzo-P-dioxin has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

1,6-Dichlorodibenzo-P-dioxin is similar to other polychlorinated dibenzodioxins, such as:

Uniqueness

What sets this compound apart from its analogs is the specific positioning of chlorine atoms at positions 1 and 6. This unique arrangement influences its chemical reactivity, environmental persistence, and biological activity .

Properties

IUPAC Name

1,6-dichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWMBEVNJGEDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959105
Record name 1,6-Dichlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38178-38-0, 64501-00-4
Record name 1,6-Dichlorodibenzo[b,e][1,4]dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38178-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dichlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038178380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorodibenzo-p-dioxin (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064501004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dichlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-DICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49ODM30DZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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